2-Hydroxy-3-(2-hydroxycyclopentyl)cyclopent-2-en-1-one
CAS No.: 6962-53-4
Cat. No.: VC16060965
Molecular Formula: C10H14O3
Molecular Weight: 182.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6962-53-4 |
|---|---|
| Molecular Formula | C10H14O3 |
| Molecular Weight | 182.22 g/mol |
| IUPAC Name | 2-hydroxy-3-(2-hydroxycyclopentyl)cyclopent-2-en-1-one |
| Standard InChI | InChI=1S/C10H14O3/c11-8-3-1-2-6(8)7-4-5-9(12)10(7)13/h6,8,11,13H,1-5H2 |
| Standard InChI Key | HLUJBRLSHLCCLR-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(C(C1)O)C2=C(C(=O)CC2)O |
Introduction
Structural Characteristics
Molecular Architecture
The compound’s core consists of two cyclopentane rings fused via a shared carbon-carbon bond. Key features include:
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A cyclopent-2-en-1-one moiety with a ketone group at position 1 and a hydroxyl group at position 2.
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A 2-hydroxycyclopentyl substituent at position 3 of the enone ring, introducing a secondary hydroxyl group.
The three-dimensional conformation, as computed by PubChem, reveals a non-planar structure with intramolecular hydrogen bonding between the hydroxyl groups and the ketone oxygen . XLogP3-AA, a measure of lipophilicity, is calculated as 0.2, indicating moderate solubility in polar solvents .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 182.22 g/mol | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 3 | |
| Topological Polar Surface Area | 57.5 Ų |
Synthesis and Stability
Tautomerism and Stability
Quantum mechanical calculations suggest that the enol tautomer is energetically favored over diketo forms, similar to related cyclopentenones . The compound’s stability is enhanced by resonance within the enone system and intramolecular hydrogen bonding, as evidenced by its solid-state persistence at room temperature .
Physicochemical Properties
Solubility and Reactivity
The compound’s Topological Polar Surface Area (TPSA) of 57.5 Ų classifies it as moderately polar, with predicted solubility in water (≈15 mg/L) and higher solubility in ethanol or acetone . Reactivity is dominated by:
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Ketone participation in nucleophilic additions.
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Hydroxyl groups enabling esterification or glycosylation.
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Conjugated enone system susceptible to Diels-Alder reactions.
Table 2: Computed Physicochemical Data
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